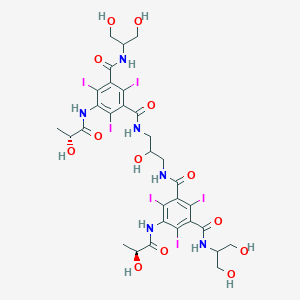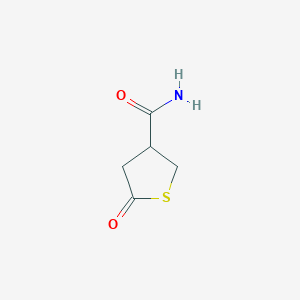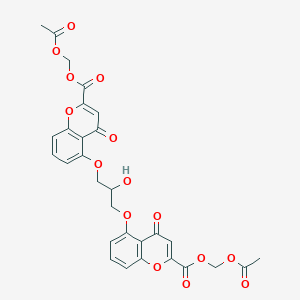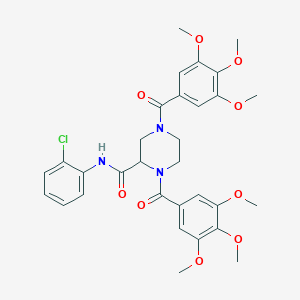
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various biomedical applications. This compound is also known as CTOP, and it is a selective antagonist of the mu-opioid receptor.
作用機序
The mechanism of action of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide involves its binding to the mu-opioid receptor and blocking the activation of this receptor by endogenous opioids or exogenous opioids. This results in the inhibition of the pain signaling pathway, leading to pain relief.
生化学的および生理学的効果
The biochemical and physiological effects of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide include its ability to selectively block the mu-opioid receptor, leading to pain relief without the side effects associated with traditional opioid analgesics, such as respiratory depression, sedation, and addiction.
実験室実験の利点と制限
The advantages of using 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide in lab experiments include its high selectivity for the mu-opioid receptor, which allows for the specific targeting of this receptor without affecting other opioid receptors. The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experimental setups.
将来の方向性
There are several future directions for the use of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide in scientific research. One potential direction is the development of novel pain management therapies that use this compound as a selective antagonist of the mu-opioid receptor. Another potential direction is the investigation of the role of this compound in other physiological processes, such as inflammation and immune response. Additionally, the development of new synthetic methods for this compound could lead to improved solubility and bioavailability, making it more suitable for use in various biomedical applications.
合成法
The synthesis of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide involves the reaction of 2-chlorophenylpiperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with succinimide.
科学的研究の応用
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide has been extensively studied for its potential use in various biomedical applications. One of the primary applications of this compound is in the field of pain management. It has been found to be a highly selective antagonist of the mu-opioid receptor, which is the primary target for most opioid analgesics.
特性
CAS番号 |
129477-60-7 |
|---|---|
製品名 |
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide |
分子式 |
C31H34ClN3O9 |
分子量 |
628.1 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C31H34ClN3O9/c1-39-23-13-18(14-24(40-2)27(23)43-5)30(37)34-11-12-35(22(17-34)29(36)33-21-10-8-7-9-20(21)32)31(38)19-15-25(41-3)28(44-6)26(16-19)42-4/h7-10,13-16,22H,11-12,17H2,1-6H3,(H,33,36) |
InChIキー |
NRRYHQKEBUXUNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)C(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)C(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
同義語 |
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarbox amide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



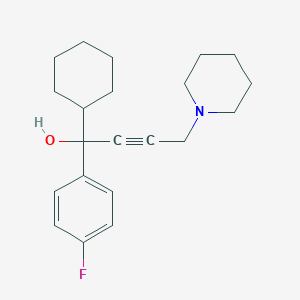
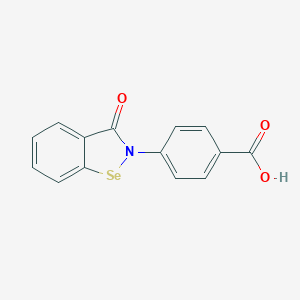

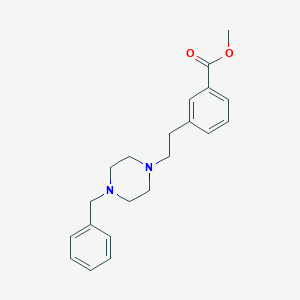


![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)
